

Application Notes and Protocols: Monomethyl Dithiocarbamate Salt (MMDS) in Pharmaceutical and Agrochemical Synthesis

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Compound of Interest

Compound Name: 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide

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These application notes provide a detailed overview of the use of monomethyl dithiocarbamate salt (MMDS), and the broader class of dithiocarbamates, in the synthesis of agrochemicals and pharmaceuticals. This document includes experimental protocols, quantitative data, and reaction mechanisms to facilitate research and development in these fields.

Application in Agrochemical Synthesis: Synthesis of Metam Sodium

Monomethyl dithiocarbamate, in the form of its sodium salt (metam sodium), is a widely used soil fumigant with fungicidal, herbicidal, and nematicidal properties.^{[1][2]} Its synthesis is a key application of MMDS in the agrochemical industry.

General Reaction Scheme

The synthesis of metam sodium involves the reaction of methylamine with carbon disulfide in the presence of sodium hydroxide.^[2]



Quantitative Data for Metam Sodium Synthesis

The following table summarizes the quantitative data from a patented synthesis process for metam sodium.[3]

Parameter	Value	Reference
Reactants		
Methylamine solution (40%)	1.2 parts by weight	[3]
Carbon disulfide	1.0 part by weight	[3]
Sodium hydroxide solution (30%)	2.0 parts by weight	[3]
Reaction Conditions		
Initial reaction temperature	30 °C	[3]
Initial reaction time	2 hours	[3]
Neutralization temperature	35 °C	[3]
Neutralization time	2 hours	[3]
Final pH	6	[3]
Product Yield and Purity		
Product Content	96.2%	[3]
Yield	96.9%	[3]

Experimental Protocol: Synthesis of Metam Sodium

This protocol is based on the process described in patent CN102267931A.[3]

Materials:

- Methylamine solution (40% in water)
- Carbon disulfide

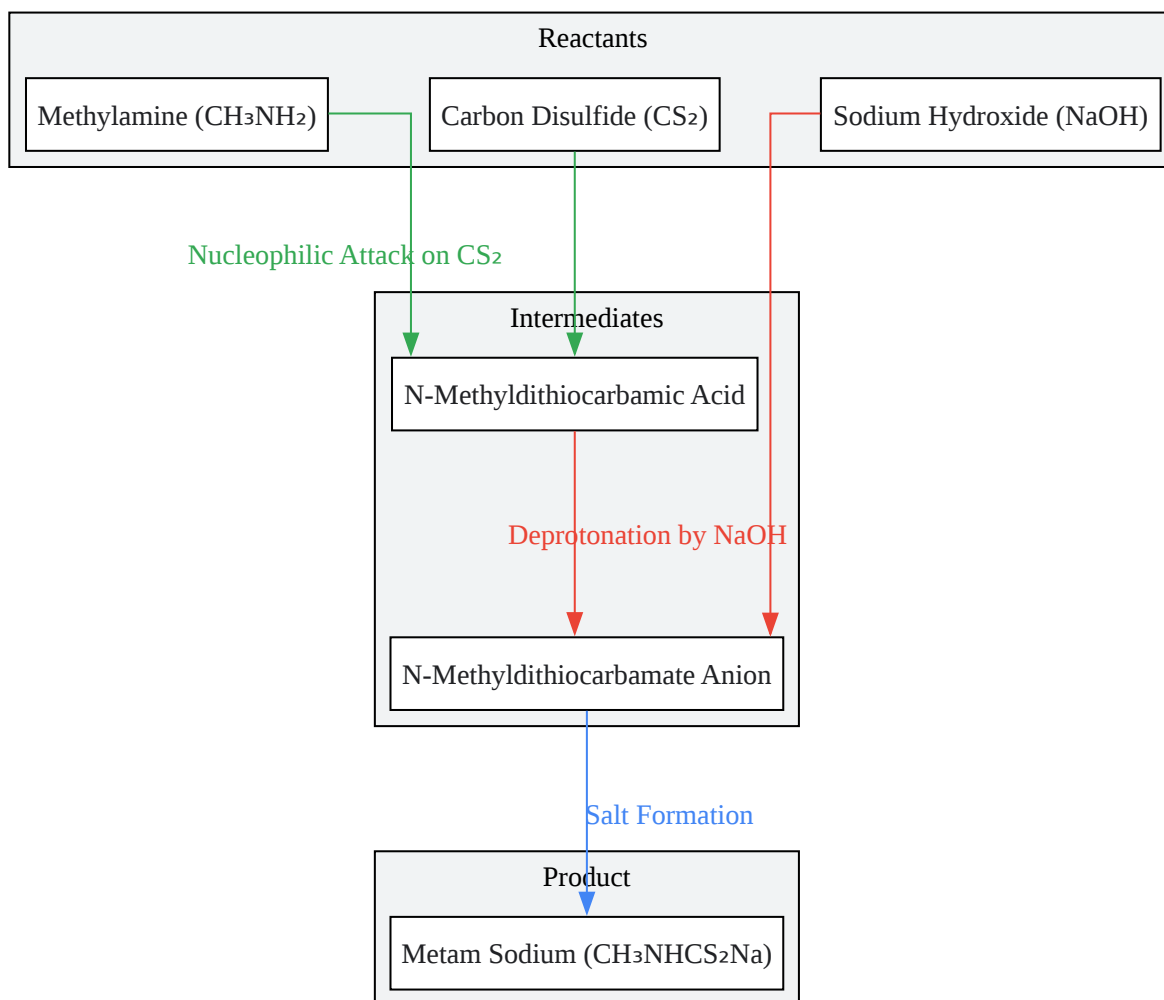
- Sodium hydroxide solution (30% in water)
- Reaction vessel with stirring and temperature control
- Filtration apparatus
- Vacuum drying oven

Procedure:

- Initial Reaction: In a reaction vessel, combine 1.2 parts by weight of a 40% methylamine solution and 1.0 part by weight of carbon disulfide.
- Maintain the reaction temperature at 30°C and stir for 2 hours. The reaction is exothermic, so cooling may be necessary to control the temperature.
- Neutralization: After the initial reaction, slowly add 2.0 parts by weight of a 30% sodium hydroxide solution to the reaction mixture.
- Maintain the temperature at 35°C and continue stirring for 2 hours, ensuring the final pH of the solution is approximately 6.
- Isolation and Drying: Cool the reaction mixture to induce crystallization.
- Filter the resulting precipitate.
- Dry the collected solid under vacuum to obtain the final product, metam sodium.

Reaction Mechanism

The synthesis of metam sodium proceeds through a nucleophilic addition of methylamine to carbon disulfide.



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Caption: Synthesis of Metam Sodium.

Application in Pharmaceutical Synthesis: Synthesis of Dithiocarbamate-Containing Piperazine

Derivatives

Dithiocarbamates are versatile synthons for the creation of various heterocyclic compounds with potential biological activity. This section details a representative synthesis of dithiocarbamate-containing piperazine derivatives, which have shown promising antibacterial and antifungal properties.^[4] While this protocol does not start with a pre-formed MMDS, it illustrates the formation of the core dithiocarbamate structure, which is central to MMDS chemistry.

General Reaction Scheme

This is a one-pot, three-component reaction involving a secondary amine, carbon disulfide, and a quaternized 1,4-diazabicyclo[2.2.2]octane (DABCO) salt as an alkylating agent.^[4]

Reaction: Secondary Amine + CS₂ + DABCO salt → Dithiocarbamate-containing piperazine

Quantitative Data for Synthesis of a Dithiocarbamate-Piperazine Derivative

The following table provides quantitative data for the synthesis of a specific derivative, 2-(4-benzylpiperazin-1-yl) ethyldimethyl-4-carbodithioate (4k), as reported in the literature.^[4]

Parameter	Value	Reference
Reactants		
N-benzylpiperazine	1 mmol	[4]
Carbon disulfide	1.5 mmol	[4]
DABCO salt	1 mmol	[4]
K ₂ CO ₃	1 mmol	[4]
Reaction Conditions		
Solvent	Acetonitrile (5 mL)	[4]
Temperature	90 °C	[4]
Time	16 hours	[4]
Product Yield		
Isolated Yield	78%	[4]

Experimental Protocol: Synthesis of 2-(4-benzylpiperazin-1-yl) ethyldimethyl-4-carbodithioate (4k)

This protocol is adapted from the work of Halimehjani et al.[4]

Materials:

- N-benzylpiperazine
- Carbon disulfide
- Quaternized DABCO salt (e.g., N-ethyl-N'-(2-bromoethyl)DABCO dibromide)
- Potassium carbonate (K₂CO₃)
- Acetonitrile
- Reaction vial

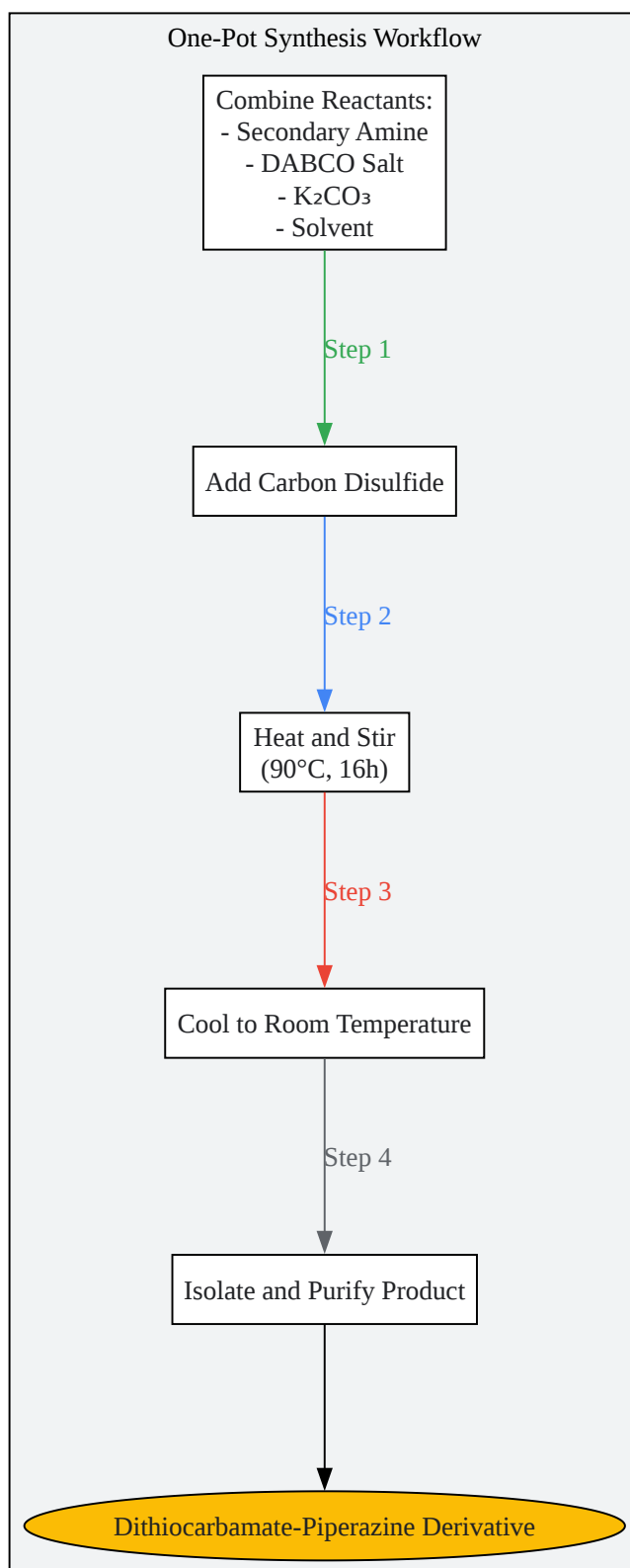
- Stirring plate with heating

Procedure:

- To a reaction vial, add N-benzylpiperazine (1 mmol), the quaternized DABCO salt (1 mmol), and potassium carbonate (1 mmol).
- Add acetonitrile (5 mL) to the vial.
- While stirring, add carbon disulfide (1.5 mmol) to the mixture.
- Seal the vial and heat the reaction mixture to 90°C.
- Continue stirring at 90°C for 16 hours.
- After the reaction is complete, cool the mixture to room temperature.
- The product can be isolated and purified using standard techniques such as column chromatography.

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of dithiocarbamate-containing piperazines.



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Caption: One-pot synthesis workflow.

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